molecular formula C7H9NO B121831 3-Pyridineethanol CAS No. 6293-56-7

3-Pyridineethanol

Cat. No.: B121831
CAS No.: 6293-56-7
M. Wt: 123.15 g/mol
InChI Key: YPWSASPSYAWQRK-UHFFFAOYSA-N
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Description

3-Pyridineethanol, also known as this compound, is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8965. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Chemistry

3-Pyridineethanol has been explored in the field of coordination chemistry. For instance, it has been used in the synthesis of copper(II) halido complexes. These complexes show potential in developing materials with specific magnetic and electronic properties. The copper(II) complex containing 2-pyridineethanol, a closely related compound, was synthesized and structurally characterized, demonstrating interesting coordination geometries and potential applications in materials science (Lah & Leban, 2010).

Molecular Nanoscale Magnetic Refrigerants

The use of pyridine derivatives, including this compound analogs, has been reported in the synthesis of molecular nanoscale magnetic refrigerants. A notable example is the creation of a {Cu(II)15Gd(III)7} cagelike molecule, which demonstrates ferrimagnetic behavior and potential as a low-temperature magnetic refrigerant (Dermitzaki et al., 2013).

Antiproliferative Activity and Biological Sensing

This compound-based compounds have been investigated for their antiproliferative properties in cancer research. A gold(III) complex with 2-pyridineethanol was evaluated for its cytotoxic effects against various cancer cell lines, showing significant activity against lung adenocarcinoma and breast adenocarcinoma cells (Malik et al., 2020). Additionally, compounds derived from pyridine, such as 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, have been used in the synthesis of luminescent lanthanide compounds for biological sensing (Halcrow, 2005).

Environmental Applications

In the environmental sciences, derivatives of pyridine, including this compound, have been applied in studies for water treatment. Research on the degradation mechanism of pyridine in drinking water using dielectric barrier discharge systems highlights the potential of these compounds in treating nitrogen heterocyclic compounds in water sources (Li et al., 2017).

Organic Electronics

In organic electronics, pyridine derivatives have been used in the development of materials for organic light-emitting diodes (OLEDs). For example, 3-(1H-Pyrazol-1-yl)pyridine, a compound related to this compound, has been utilized as an electron-transporting unit in bipolar host materials for high-efficiency OLEDs (Li et al., 2016).

Mechanism of Action

Target of Action

3-Pyridineethanol, also known as 3-Pyridinemethanol, is an aromatic primary alcohol and a key moiety of many bio-active and industrially important compounds . .

Mode of Action

It’s known that the presence of the pyridine nucleus in a molecule can determine an interaction with a specific protein, which defines the antimicrobial and antiviral selectivity for the target molecule . More research is needed to fully understand the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

This compound can undergo aerobic photo-oxidation in the presence of a catalytic amount of hydrobromic acid to form nicotinic acid . Nicotinic acid, also known as vitamin B3, plays a crucial role in the human body as it’s involved in numerous metabolic processes.

Pharmacokinetics

It’s known that the compound has a molecular weight of 10913 , which could influence its absorption and distribution in the body. More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

It’s known that this compound can be used in the synthesis of histone deacetylase inhibitors . Histone deacetylase inhibitors are a class of compounds that have a broad range of effects on cell function, including cell cycle arrest, differentiation, and apoptosis, which are processes that can influence the growth and survival of cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the photoelectrocatalytic oxidation of this compound to 3-pyridinemethanal and vitamin B3 was found to be influenced by factors such as the morphology of the nanotube, applied potential, Na2SO4 concentration, stirring speed of the solution, and pH . These factors can affect the reaction activity and product selectivities .

Properties

IUPAC Name

2-pyridin-3-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c9-5-3-7-2-1-4-8-6-7/h1-2,4,6,9H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWSASPSYAWQRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30212134
Record name 3-Pyridineethanol
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Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6293-56-7
Record name 3-Pyridineethanol
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Record name 3-Pyridineethanol
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Record name 3-Pyridineethanol
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Record name 3-Pyridineethanol
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Record name 2-(pyridin-3-yl)ethan-1-ol
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Record name 3-PYRIDINEETHANOL
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Synthesis routes and methods I

Procedure details

A round-bottomed flask equipped with a magnetic stirring bar is charged with 13.9 g (0.08 mol) of (3-pyridinyl)acetic acid, hydrochloride salt (Aldrich Chemical Co.) and 400 ml of tetrahydrofuran (THF) under a nitrogen atmoshphere. To this solution lithium aluminum hydride (6.0 g, 0.16 mol) is added at room temperature for 24 hr. Saturated aqueous sodium sulfate is then added dropwise until the mixture becomes white. The solution is dried over anhydrous sodium sulfate. After filtration and concentration the resulting yellow oil is purified by 324 g of HPLC grade silica gel, eluting with ethyl acetate-hexane-ethanol (10:1:1) and collecting 40 ml fractions. Fractions 21-43 homogeneous on TLC are combined and concentrated in vacuo to give a light yellow oil (3.4 g, 34%).
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
34%

Synthesis routes and methods II

Procedure details

To a solution of pyridin-3-yl-acetic acid ethyl ester (33 g, 197.36 mmol) in methanol (400 mL) was added sodium borohydride (74.66 g, 1.9 mole). The reaction mixture was refluxed for 12 h, then cooled to rt, quenched with water (300 mL), concentrated. The residue was extracted with DCM (500 mL), dried over sodium sulfate, concentrated to afford the title product (20.76 g).
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
74.66 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

2-Cyano-5-(2-triphenylmethyloxyethyl)pyridine N-oxide (8.0 g) and trimethylsilyl cyanide (11.2 ml) were treated as reported in Synthesis, 314 (1983). to give the title compound (2.831 g) as a pale yellow oil (yield: 30.0%).
Name
2-Cyano-5-(2-triphenylmethyloxyethyl)pyridine N-oxide
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step One
Yield
30%

Synthesis routes and methods IV

Procedure details

2-(2-Cyanopyridin-5-yl)-1-triphenylmethyloxyethane (2.631 g) and formic acid (38.0 ml) were treated as reported in Tetrahedron Lett., 579 (1986). to give the title compound (0.455 g) as colorless crystals (yield: 45.7%).
Name
2-(2-Cyanopyridin-5-yl)-1-triphenylmethyloxyethane
Quantity
2.631 g
Type
reactant
Reaction Step One
Quantity
38 mL
Type
solvent
Reaction Step One
Yield
45.7%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research paper focuses on metyrapone analogs. Why is 3-pyridineethanol relevant in this context?

A: While not explicitly investigated in the study, this compound represents a key structural fragment found within several of the metyrapone analogs synthesized and evaluated. The researchers highlight the importance of "appropriately substituted alcoholic or ketonic functions" [] for inhibitory activity against steroid 11β-hydroxylase. this compound contains both a pyridine ring and an ethanol group, making it a relevant building block for understanding the structure-activity relationships of potential inhibitors in this class. Examining its properties and potential contribution to the activity of larger molecules containing this substructure could provide valuable insights for future drug design efforts.

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